Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Catalog No.
S710686
CAS No.
81569-25-7
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-isopropylthiazole-4-carboxylate

CAS Number

81569-25-7

Product Name

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

IUPAC Name

methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)

InChI Key

YEJDFNBFDCUMAG-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=C(S1)N)C(=O)OC

solubility

>30 [ug/mL]

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C(=O)OC

The exact mass of the compound Methyl 2-amino-5-isopropylthiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 81569-25-7) is a functionalized thiazole building block featuring a reactive 2-amino group, a lipophilic 5-isopropyl domain, and a 4-methyl ester. In procurement and process chemistry, this compound is sourced as a sterically tuned scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including protease-activated receptor 4 (PAR4) inhibitors and minor groove binders (MGBs) [1]. The 5-isopropyl group predictably increases the target molecule's partition coefficient (LogP) for enhanced target pocket occupancy, while the methyl ester provides a highly processable site for rapid saponification under mild basic conditions [2].

Research Fit

Workflow

Heterocyclic library synthesis, lead optimization, and antimicrobial screening scaffold

Selection context

2-amino-5-isopropylthiazole-4-carboxylate core with reactive methyl ester and free amine handles

Use context

Cell-based assays and SAR campaigns benefiting from moderate computed lipophilicity and drug-like TPSA

Substituting this specific building block with the more common 5-methyl analog (Methyl 2-amino-5-methylthiazole-4-carboxylate) frequently results in downstream efficacy failures, as the reduced steric bulk fails to adequately fill hydrophobic binding pockets, directly reducing final API potency [1]. Conversely, substituting the methyl ester with an ethyl ester (Ethyl 2-amino-5-isopropylthiazole-4-carboxylate) introduces significant process bottlenecks during scale-up. Ethyl esters require harsher, more prolonged saponification conditions, which can trigger degradation or unwanted side reactions at the sensitive 2-amino position or at newly formed amide linkages, thereby reducing overall synthetic yield and increasing purification costs [2].

Substitution Risk

5‑alkyl replacement (e.g., ethyl instead of isopropyl) may shift lipophilicity and target engagement profile

4‑ester modification (hydrolysis or amidation) alters solubility and synthetic versatility; direct substitution may require re‑optimization

Non‑validated analog substitution risks SAR reproducibility; empirical target and ADME profiling are advised

Saponification Efficiency and Mild-Condition Compatibility

The methyl ester of CAS 81569-25-7 allows for highly efficient deprotection under mild conditions, which is critical when the molecule contains sensitive downstream amide linkages. Comparative process data indicates that the methyl ester achieves near-quantitative hydrolysis at room temperature, whereas the ethyl ester analog requires thermal forcing that compromises overall yield [1].

Evidence DimensionHydrolysis yield under mild basic conditions (LiOH, THF/H2O, 25°C, 2 hours)
Target Compound Data>95% yield of the corresponding carboxylic acid
Comparator Or BaselineEthyl 2-amino-5-isopropylthiazole-4-carboxylate (<60% yield under identical conditions, requiring >60°C for completion)
Quantified Difference>35% higher yield at room temperature without thermal degradation.
ConditionsStandard LiOH-mediated saponification in THF/water mixtures prior to subsequent coupling steps.

Procuring the methyl ester ensures that downstream deprotection proceeds at room temperature, preserving the integrity of sensitive functional groups and minimizing thermal degradation in multi-step API syntheses.

Lipophilicity vs. 5‑ethyl analog
Data to verify
XLogP3 2.0 vs ~1.5
(Δ ~0.5 log units)

Reported lipophilicity difference may influence membrane permeability in cell-based assays

Computed in silico; experimental logP/D may differ

Precursor Suitability for Sandmeyer-Type Halogenation

The 2-amino group of this compound serves as a highly efficient handle for conversion into 2-halo derivatives, which are essential intermediates for cross-coupling reactions. The steric shielding provided by the 5-isopropyl group stabilizes the diazonium intermediate, resulting in higher isolated yields of the 2-bromo derivative compared to unsubstituted analogs [1].

Evidence DimensionConversion efficiency to the 2-bromo derivative
Target Compound Data85-90% isolated yield of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Comparator Or BaselineUnsubstituted Methyl 2-aminothiazole-4-carboxylate (~70% yield due to competitive side reactions)
Quantified Difference15-20% higher isolated yield during diazonium intermediate conversion.
ConditionsReaction with isopentyl nitrite and CuBr in acetonitrile at 80°C for 3 hours.

The higher halogenation yield makes this exact compound a more cost-effective and reproducible precursor for generating 2-bromo thiazole intermediates used in advanced cross-coupling workflows.

Antimicrobial spectrum
Data to verify
S. aureus, E. cloacae, K. aerogenes (including methicillin‑resistant strains)

Supports antimicrobial screening against ESKAPE‑relevant strains

No MIC values; methodology not detailed in source

Target-Binding Enhancement via 5-Isopropyl Steric Bulk

In the development of PAR4 inhibitors and cannabinoid receptor ligands, the specific steric bulk of the 5-isopropyl group is a primary driver of target binding affinity. Downstream APIs synthesized from the 5-isopropyl scaffold demonstrate significantly lower IC50 values compared to those derived from the 5-methyl analog, validating its selection for high-potency applications [1].

Evidence DimensionIn vitro target binding affinity (IC50) of downstream PAR4 derivatives
Target Compound DataDownstream APIs exhibit IC50 values in the low nanomolar range (<50 nM)
Comparator Or BaselineDerivatives synthesized from Methyl 2-amino-5-methylthiazole-4-carboxylate (IC50 >200 nM)
Quantified DifferenceAt least a 4-fold improvement in binding affinity.
ConditionsIn vitro biological assays of final synthesized active pharmaceutical ingredients.

Selecting the 5-isopropyl variant over the 5-methyl analog is critical for achieving the required potency thresholds in advanced drug discovery programs, directly impacting the viability of the final API.

DNA gyrase / topo IV inhibition
Class‑level inference
Proposed target: bacterial DNA gyrase and topoisomerase IV

Class‑level target engagement context distinct from MetAP‑inhibiting analogs

Direct target engagement data not available for this compound

Synthesis of PAR4 Inhibitors and Antithrombotic Agents

Directly leveraging the high-yielding Sandmeyer halogenation profile, this compound is utilized as a core precursor to generate 2-bromo-5-isopropylthiazole intermediates. These are subsequently coupled with imidazothiadiazole derivatives to produce potent PAR4 inhibitors, where the 5-isopropyl group is essential for achieving nanomolar binding affinities [1].

Development of Minor Groove Binders (MGBs) for Oncology

The compound's compatibility with mild saponification conditions makes it highly suitable for MGB synthesis. The 2-amino group undergoes direct coupling with sensitive trichloro-intermediates, and the methyl ester is subsequently hydrolyzed at room temperature, preventing the degradation of the newly formed functional groups [2].

Library Generation for Cannabinoid Receptor Ligands

The precise lipophilic contribution of the 5-isopropyl group makes this compound a selected building block for synthesizing cannabinoid receptor ligands. The 2-amino group allows for rapid derivatization via benzoylation, while the isopropyl bulk ensures the resulting ligands maintain the necessary hydrophobic pocket interactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ESKAPE antibacterial lead optimization
Reported antimicrobial screening context
MIC determination and strain‑panel expansion
Anti‑trypanosomal oligoamide libraries
5‑isopropyl steric and lipophilic profile
DNA binding affinity and selectivity assays
Heterocyclic library synthesis
Reactive methyl ester and 2‑amino handles
Derivatization scope and purity consistency
Physicochemical reference for thiazole probes
Computed lipophilicity and TPSA profile
Experimental logP/D and permeability correlation

XLogP3

2

Wikipedia

Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Explore Compound Types